molecular formula C24H35N3O2 B6012311 3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide

3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide

Cat. No. B6012311
M. Wt: 397.6 g/mol
InChI Key: ZEXJIMJMAJRBOD-UHFFFAOYSA-N
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Description

3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide is a chemical compound that has gained significant interest in the scientific research community. It is a synthetic compound that belongs to the class of piperidine derivatives and is commonly referred to as BMS-986177. This compound has been studied extensively for its potential therapeutic applications, and

Mechanism of Action

The mechanism of action of 3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide involves the inhibition of specific enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of several kinases, including JAK1, JAK2, and TYK2. By inhibiting these kinases, this compound can modulate several cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide are complex and vary depending on the specific cellular processes being targeted. In general, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurodegenerative diseases, it has been shown to protect neuronal cells from oxidative stress and inflammation. In immunology, it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide in lab experiments include its specificity and potency in targeting specific cellular processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide. These include further studies to determine its optimal dosage and administration, as well as its potential use in combination with other therapeutic agents. Additionally, future studies could focus on the development of novel derivatives of this compound with improved specificity and potency in targeting specific cellular processes. Finally, further studies could focus on the potential use of this compound in the treatment of other diseases beyond oncology, neurology, and immunology.

Synthesis Methods

The synthesis of 3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide involves several steps. The first step involves the reaction of 1-benzylpiperidine with chloroacetyl chloride to form 1-benzyl-2-chloroacetylpiperidine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl)-2-chloroacetyl-piperidine. The final step involves the reaction of this intermediate with cyclopropylamine to form the desired compound.

Scientific Research Applications

3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide has been studied for its potential therapeutic applications in several areas, including oncology, neurology, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neurology, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, it has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2/c28-23(25-21-10-11-21)12-9-19-13-16-26(17-14-19)24(29)22-8-4-5-15-27(22)18-20-6-2-1-3-7-20/h1-3,6-7,19,21-22H,4-5,8-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXJIMJMAJRBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide

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